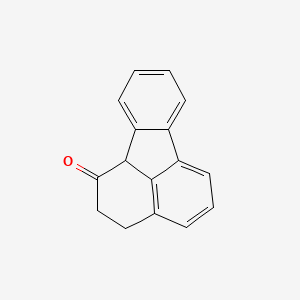![molecular formula C21H16Cl2N2O2 B14420807 4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] CAS No. 84198-60-7](/img/structure/B14420807.png)
4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is a synthetic organic compound known for its unique chemical structure and properties. This compound features a methylene bridge connecting two oxazole rings, each substituted with a 4-chlorophenyl group and a methyl group. The presence of these functional groups imparts specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone to form 4-chlorophenyl-3-methyl-1,2-oxazole. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient synthesis while minimizing by-products and waste.
化学反应分析
Types of Reactions
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings to more saturated structures.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
科学研究应用
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2-chlorophenyl isocyanate): Known for its use in polyurethane production.
4,4’-Methylenebis(2-chloroaniline): Used as a curing agent for epoxy resins and polyurethane.
Uniqueness
4,4’-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole] is unique due to its specific substitution pattern and the presence of oxazole rings. This structure imparts distinct chemical and biological properties, differentiating it from other methylenebis compounds.
属性
CAS 编号 |
84198-60-7 |
|---|---|
分子式 |
C21H16Cl2N2O2 |
分子量 |
399.3 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-4-[[5-(4-chlorophenyl)-3-methyl-1,2-oxazol-4-yl]methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-12-18(20(26-24-12)14-3-7-16(22)8-4-14)11-19-13(2)25-27-21(19)15-5-9-17(23)10-6-15/h3-10H,11H2,1-2H3 |
InChI 键 |
XXEZVYPTKHZGSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1CC2=C(ON=C2C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


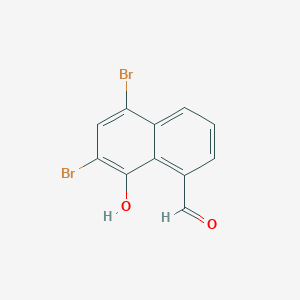
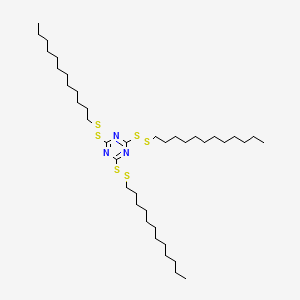
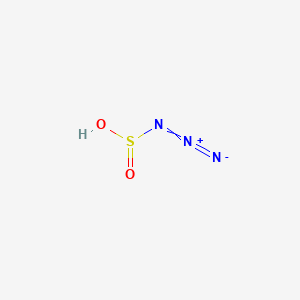
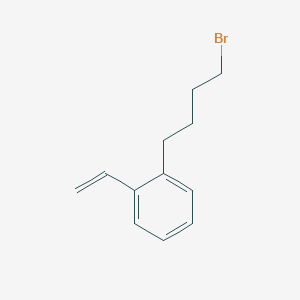
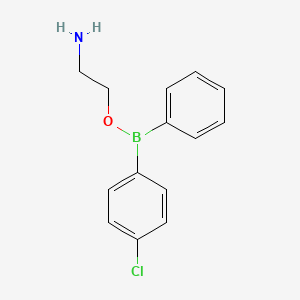
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
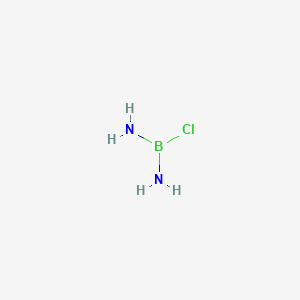
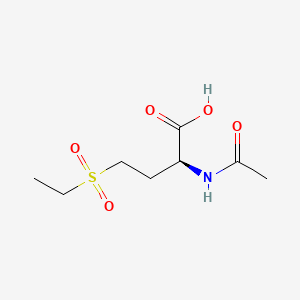
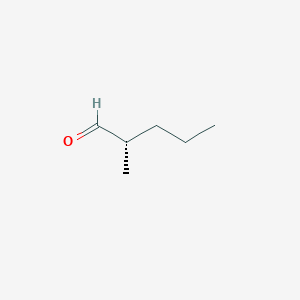

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
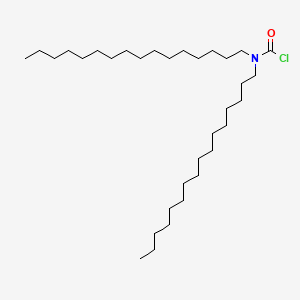
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
